molecular formula C19H18F6N2O B1222814 4-Pyridinemethanol,a-(2R)-2-piperidinyl-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,(aR)-rel-

4-Pyridinemethanol,a-(2R)-2-piperidinyl-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,(aR)-rel-

Cat. No.: B1222814
M. Wt: 404.3 g/mol
InChI Key: OCVRKDMRZFCUEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyridinemethanol,a-(2R)-2-piperidinyl-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,(aR)-rel-, also known as 4-pyridinemethanol, alpha-(2-piperidinyl)-2-(trifluoromethyl)-6-(4-(trifluoromethyl)phenyl)-, (R*,R*)-(±)-, is an antimalarial compound. It demonstrates activity against Plasmodium falciparum both in vitro and in non-immune infected subjects. Additionally, it exerts antischistosomal activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pyridinemethanol,a-(2R)-2-piperidinyl-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,(aR)-rel- is synthesized through a multi-step process involving the formation of the pyridine ring, followed by the introduction of the piperidinyl and trifluoromethyl groups. The synthesis typically involves:

Industrial Production Methods: Industrial production of 4-Pyridinemethanol,a-(2R)-2-piperidinyl-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,(aR)-rel- involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Pyridinemethanol,a-(2R)-2-piperidinyl-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,(aR)-rel- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: N-oxides of 4-Pyridinemethanol,a-(2R)-2-piperidinyl-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,(aR)-rel-.

    Reduction Products: Amines derived from 4-Pyridinemethanol,a-(2R)-2-piperidinyl-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,(aR)-rel-.

    Substitution Products: Various substituted derivatives depending on the reagents used

Scientific Research Applications

4-Pyridinemethanol,a-(2R)-2-piperidinyl-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,(aR)-rel- has a wide range of scientific research applications:

Mechanism of Action

4-Pyridinemethanol,a-(2R)-2-piperidinyl-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,(aR)-rel- exerts its antimalarial effects by interfering with the heme detoxification pathway in Plasmodium falciparum. It binds to the heme moiety, preventing its detoxification and leading to the accumulation of toxic heme within the parasite. This results in the death of the parasite. The compound also forms hydrogen bonds with key amino acids in the active site of the target enzyme, enhancing its binding affinity .

Comparison with Similar Compounds

    Quinine: An alkaloid used to treat malaria.

    Chloroquine: A synthetic antimalarial drug.

    Mefloquine: Another synthetic antimalarial agent.

Comparison:

4-Pyridinemethanol,a-(2R)-2-piperidinyl-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,(aR)-rel- stands out due to its unique structure and dual activity against malaria and schistosomiasis, making it a valuable compound in the fight against parasitic diseases.

Properties

IUPAC Name

piperidin-2-yl-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F6N2O/c20-18(21,22)13-6-4-11(5-7-13)15-9-12(10-16(27-15)19(23,24)25)17(28)14-3-1-2-8-26-14/h4-7,9-10,14,17,26,28H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVRKDMRZFCUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC(=NC(=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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